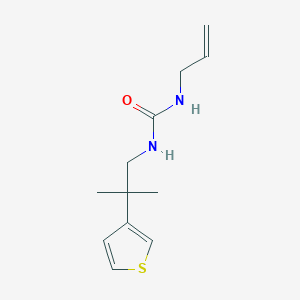

1-Allyl-3-(2-methyl-2-(thiophen-3-yl)propyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

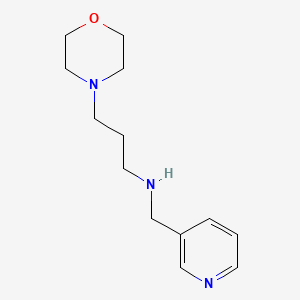

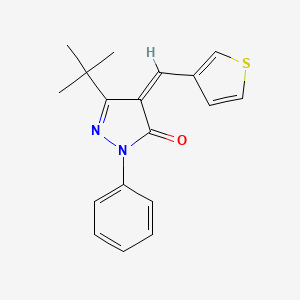

“1-Allyl-3-(2-methyl-2-(thiophen-3-yl)propyl)urea” is a chemical compound with the molecular formula C12H18N2OS and a molecular weight of 238.35. It contains a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms .

Synthesis Analysis

The synthesis of thiophene derivatives, such as “1-Allyl-3-(2-methyl-2-(thiophen-3-yl)propyl)urea”, often involves condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . The Paal–Knorr reaction is another method, involving the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis

The molecular structure of “1-Allyl-3-(2-methyl-2-(thiophen-3-yl)propyl)urea” includes a thiophene ring, an allyl group, and a urea group. The thiophene ring is a five-membered ring with one sulfur atom . The allyl group is a substituent with the structural formula −CH2−HC=CH2 .Chemical Reactions Analysis

The chemical reactions involving “1-Allyl-3-(2-methyl-2-(thiophen-3-yl)propyl)urea” likely involve allylic shifts, which are organic chemical reactions where a reaction at a center vicinal to a double bond causes the double bond to shift to an adjacent pair of atoms .科学的研究の応用

Antibacterial Applications

- Synthesis and Antibacterial Evaluation : The synthesis of ureides derived from Baylis-Hillman derivatives, including compounds structurally similar to 1-Allyl-3-(2-methyl-2-(thiophen-3-yl)propyl)urea, was conducted. These compounds demonstrated notable antibacterial activity, with some showing superior or equivalent efficacy to standard antibacterial agents (S. Nag et al., 2006).

Chiral Separation and Catalysis

- Molecular Structure in Chiral Separation : The molecular structure of a chromatographic chiral selector based on a terguride derivative, structurally related to 1-Allyl-3-(2-methyl-2-(thiophen-3-yl)propyl)urea, was analyzed. This study contributed to understanding the chiral recognition mechanism of ergot alkaloids in liquid chromatographic methods (F. Bachechi et al., 1998).

Chemical Synthesis and Reactions

- 1,3-Diaza-Claisen Rearrangements : Tertiary allylic amines with electron-deficient alkenes reacted with isocyanates and isothiocyanates to yield highly substituted ureas and thioureas through formal 1,3-diaza-Claisen rearrangements. This indicates the reactivity potential of compounds similar to 1-Allyl-3-(2-methyl-2-(thiophen-3-yl)propyl)urea in organic synthesis (Rachel M. Aranha et al., 2009).

Structural Analysis and Material Science

- Hydrogen Bonding and Structure Analysis : Investigations into the structure and hydrogen bonding of solid N1-Alkyl-N2-(2-hydroxy, 4- or 5-methylphenyl)thioureas provided insights into the conformational stability and rotational barriers of such compounds, which can be extrapolated to similar urea derivatives (I. Wawer et al., 2000).

Catalytic Applications and Organic Synthesis

- Aryl Ketone Catalyzed Radical Allylation : The catalytic introduction of an allyl group in various substances, including a process that can be related to the functionality of 1-Allyl-3-(2-methyl-2-(thiophen-3-yl)propyl)urea, was achieved under photoirradiation. This represents a novel approach to organic synthesis and catalysis (S. Kamijo et al., 2016).

Biomedical Research and Drug Development

- Synthesis and Activity of Urea Derivatives : The synthesis of novel chiral (thio)ureas and their application as organocatalysts and ligands in asymmetric synthesis were explored, demonstrating the potential of urea derivatives in medicinal chemistry and drug development (M. Hernández-Rodríguez et al., 2008).

Hydrogel Formation and Material Science

- Hydrogel Formation : A study on 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea, structurally related to the compound , revealed its ability to form hydrogels, demonstrating the potential application in material science (G. Lloyd et al., 2011).

Biochemistry and Molecular Biology

- Urea Derivatives and Plant Biology : The study of urea derivatives, such as N-phenyl-N'-(2-chloro-4-pyridyl)urea and N-phenyl-N'-(1,2,3-thiadiazol-5-yl)urea, showed cytokinin-like activity and the ability to enhance adventitious root formation, indicating potential applications in plant biology and agriculture (A. Ricci et al., 2009).

将来の方向性

The future directions for the study and application of “1-Allyl-3-(2-methyl-2-(thiophen-3-yl)propyl)urea” and similar compounds could involve further exploration of their synthesis methods and potential biological effects . As thiophene-based analogs have been of interest to a growing number of scientists due to their potential as biologically active compounds , there is likely to be ongoing research in this area.

特性

IUPAC Name |

1-(2-methyl-2-thiophen-3-ylpropyl)-3-prop-2-enylurea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2OS/c1-4-6-13-11(15)14-9-12(2,3)10-5-7-16-8-10/h4-5,7-8H,1,6,9H2,2-3H3,(H2,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKBBVTFJJBIIHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC(=O)NCC=C)C1=CSC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Allyl-3-(2-methyl-2-(thiophen-3-yl)propyl)urea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((6-(hydroxymethyl)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2656051.png)

![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2656056.png)

![7-(tert-butyl)-8-(2-hydroxyethyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2656059.png)

![1,4-Bis[(4-chloro-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B2656062.png)

![N-{1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide](/img/structure/B2656063.png)

![Methyl 2-[2-(3,5-dimethoxybenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2656065.png)